Bathophenanthroline

Iron determination Spectrophotometry Trace metal analysis

Bathophenanthroline's 4,7-diphenyl substitution provides approximately twofold higher analytical sensitivity than unsubstituted 1,10-phenanthroline and enables solvent extraction of the Fe(II) complex into nonpolar organics—critical for low-level iron determination in high-purity metals, water (ASTM D1068 Method D), and clinical matrices (ICSH-recommended). Not interchangeable with simpler phenanthrolines.

Molecular Formula C24H16N2
Molecular Weight 332.4 g/mol
CAS No. 1662-01-7
Cat. No. B157979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBathophenanthroline
CAS1662-01-7
Synonymsathophenanthroline
bathophenanthroline sulfate (1:1)
bathophenanthroline sulfite
bathophenanthroline, monohydrochloride
Ru(II) bathophenanthroline
Molecular FormulaC24H16N2
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5
InChIInChI=1S/C24H16N2/c1-3-7-17(8-4-1)19-13-15-25-23-21(19)11-12-22-20(14-16-26-24(22)23)18-9-5-2-6-10-18/h1-16H
InChIKeyDHDHJYNTEFLIHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Bathophenanthroline (CAS 1662-01-7): Analytical Chemistry Reagent for High-Sensitivity Iron Quantification


Bathophenanthroline (4,7-diphenyl-1,10-phenanthroline) is a bidentate nitrogen heterocyclic ligand belonging to the phenanthroline class of metal-chelating chromogenic reagents. The compound forms a stable, intensely colored tris-chelate complex [Fe(bathophenanthroline)₃]²⁺ with ferrous iron (Fe²⁺) that exhibits strong absorption in the visible region (λmax = 533–536 nm) [1][2]. Unlike the parent 1,10-phenanthroline, bathophenanthroline incorporates two phenyl substituents at the 4- and 7-positions of the phenanthroline core, which substantially modifies its analytical performance characteristics—including increased molar absorptivity, enhanced solvent extractability of the iron complex, and altered metal-ion selectivity profiles [3]. These structural modifications underpin its established role in trace iron determination across environmental, clinical, and industrial matrices.

Why Generic Phenanthroline Substitution Fails in Bathophenanthroline Applications


Although bathophenanthroline shares the 1,10-phenanthroline core structure with simpler analogs such as 1,10-phenanthroline (o-phenanthroline) and neocuproine (2,9-dimethyl-1,10-phenanthroline), direct substitution in analytical protocols is not scientifically defensible. The 4,7-diphenyl substitution on bathophenanthroline confers three performance-critical differentiators: approximately twofold higher analytical sensitivity for iron determination compared to unsubstituted 1,10-phenanthroline [1], extractability of the Fe(II) complex into nonpolar organic solvents that is not achievable with the parent 1,10-phenanthroline complex [1], and a distinct metal-ion interference profile that enables selective iron quantification in matrices containing cobalt, nickel, and copper [2]. These differences are not incremental—they fundamentally alter method detection limits, sample preparation workflows, and matrix compatibility. Protocols validated with bathophenanthroline cannot be assumed transferable to 1,10-phenanthroline without full revalidation of sensitivity, selectivity, and extraction efficiency parameters.

Bathophenanthroline (CAS 1662-01-7): Quantitative Differentiation Evidence for Scientific Procurement


Analytical Sensitivity: Bathophenanthroline vs. 1,10-Phenanthroline

Bathophenanthroline demonstrates approximately twofold higher analytical sensitivity for colorimetric iron determination compared to the parent ligand 1,10-phenanthroline. This sensitivity advantage is consistently documented across independent studies and is attributed to the enhanced molar absorptivity of the Fe(II)-bathophenanthroline chromophore [1]. The Fe(II)-bathophenanthroline complex exhibits a molar absorptivity of 22,350 L mol⁻¹ cm⁻¹ at 535 nm [2], which exceeds typical reported values for Fe(II)-1,10-phenanthroline (approximately 11,100 L mol⁻¹ cm⁻¹ at 508–510 nm) [3].

Iron determination Spectrophotometry Trace metal analysis

Metal-Ion Selectivity Profile: Interference Resistance in Complex Matrices

Bathophenanthroline exhibits a distinct metal-ion interference profile that enables selective iron quantification in the presence of cobalt, nickel, and copper under standardized extraction conditions. At pH 4.0–4.5, competing transition metal ions (Mn, Cd, Cu, Zn, Co, Ni, Cr) form colorless or non-extractable complexes, while only the Fe(II)-bathophenanthroline complex is quantitatively extracted into the organic phase [1]. Cobalt forms a yellow non-extractable complex; copper forms a yellow complex that extracts only in neutral or alkaline media [2].

Interference elimination Selective iron detection Matrix compatibility

Complex Stability: Formation Constant of Fe(II)-Bathophenanthroline

The ferrous-bathophenanthroline complex exhibits high thermodynamic stability, with a formation constant (β₃) of 10²¹·⁸ at 18°C, corresponding to log β₃ = 21.8 [1]. The complex stoichiometry is confirmed as 1:3 (Fe(II):bathophenanthroline), forming tris(4,7-diphenyl-1,10-phenanthroline)iron(II) [1]. The complex remains stable across a broad pH range (pH 2–6) [1].

Complexation chemistry Thermodynamic stability Analytical reliability

Regulatory Method Validation: ASTM D1068 Standard Method Inclusion

Bathophenanthroline is the designated chromogenic reagent in ASTM D1068 Method D (Iron by Photometric Bathophenanthroline), a validated standard test method for iron determination in water [1]. The method achieves an applicable concentration range of 40–1000 µg/L with Beer's law compliance at 533 nm [1]. Extraction is performed at pH 4.0–4.5 using n-hexyl or isoamyl alcohol [1]. The Analytical Methods Committee of the Royal Society of Chemistry has also published a standardized general method for iron determination using bathophenanthroline [2].

Water quality testing Regulatory compliance Standard methods

Chromatographic Performance: HPLC Detection Limits for Multi-Metal Analysis

Bathophenanthroline functions as an effective pre-column derivatizing agent for reversed-phase ion-paired HPLC determination of multiple transition metals. Using acetonitrile-water (80:20 v/v) containing 0.06 M perchloric acid as mobile phase with Inertsil ODS column, detection limits of 2.67 ng mL⁻¹ for Fe(II), 5.42 ng mL⁻¹ for Ni(II), and 18.2 ng mL⁻¹ for Cu(II) were achieved [1]. Calibration graphs were linear (r > 0.991) over the ranges 0–0.5 µg mL⁻¹ (Fe), 0–2.0 µg mL⁻¹ (Ni), and 0–4.0 µg mL⁻¹ (Cu) [1].

HPLC Metal speciation Environmental monitoring

High-Value Procurement Scenarios for Bathophenanthroline (CAS 1662-01-7)


Trace Iron Determination in High-Purity Refractory Metals (Nb, Ta, Mo, W)

Bathophenanthroline enables iron quantification in high-purity niobium, tantalum, molybdenum, and tungsten at the 0.001–0.125% level following sample dissolution, reduction of Fe(III) to Fe(II) with ascorbic acid and hydroxylamine hydrochloride, extraction of the Fe(II)-bathophenanthroline complex into n-amyl alcohol, and absorbance measurement at 536 nm. Copper interference is eliminated with thiourea; the trace levels of Co, Cd, Ni, Mn, and Zn in these high-purity metals are below interference thresholds [1]. The combination of extractability and high molar absorptivity makes bathophenanthroline uniquely suited for this application where alternative reagents lack sufficient sensitivity or selectivity.

Regulatory-Compliant Iron Monitoring in Water and Wastewater

Bathophenanthroline is the specified chromogenic reagent in ASTM D1068 Method D for iron determination in water, providing a validated, citable method for environmental monitoring, discharge permit compliance, and drinking water quality assessment [1]. The method covers the concentration range 40–1000 µg/L total, dissolved, or ferrous iron, with extraction at pH 4.0–4.5 into n-hexyl or isoamyl alcohol and measurement at 533 nm [1]. The method's validated interference resistance and extraction step enable reliable quantification in matrices containing moderate levels of transition metal contaminants.

High-Sensitivity Iron Quantification in Biological Fluids (Serum, Urine)

Bathophenanthroline is widely established for iron determination in clinical matrices including serum and urine by colorimetric detection at 535 nm [1]. The approximately twofold sensitivity advantage over 1,10-phenanthroline [2] enables accurate quantification of physiologically relevant iron concentrations in small sample volumes. The method has been standardized by the International Committee for Standardization in Haematology (ICSH) using bathophenanthroline sulfonate as chromogen with trichloroacetic acid protein precipitation [3].

Multi-Metal HPLC Analysis with Sub-ppb Detection Limits

Bathophenanthroline serves as a pre-column derivatizing agent for simultaneous HPLC determination of Fe(II/III), Ni(II), and Cu(II) in environmental water samples. The method achieves detection limits of 2.67 ng mL⁻¹ for Fe(II) and 5.42 ng mL⁻¹ for Ni(II) with relative standard deviations <8% [1]. The high lipophilicity conferred by the 4,7-diphenyl substitution improves chromatographic retention and peak symmetry on reversed-phase columns compared to 1,10-phenanthroline chelates. The method has been validated for iron speciation in tap water and seawater without interference from common coexisting metal ions [1].

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